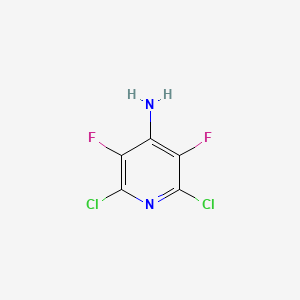

2,6-Dichloro-3,5-difluoro-4-aminopyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are fundamental scaffolds in organic chemistry. globalresearchonline.netresearchgate.net Their importance stems from their versatile roles as key components in pharmaceuticals, agrochemicals, functional materials, and as essential tools in chemical synthesis itself. globalresearchonline.netwisdomlib.orgnih.gov

Pyridine-containing compounds are ubiquitous in nature, found in essential molecules like vitamins (niacin, pyridoxine) and coenzymes. nih.gov In medicinal chemistry, the pyridine nucleus is a privileged scaffold, meaning it is frequently found in biologically active compounds and approved drugs. researchgate.net This is due to its ability to engage in various biological interactions and its favorable physicochemical properties, such as water solubility, which can be crucial for drug efficacy. nih.gov Pyridine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. globalresearchonline.netwisdomlib.org

Beyond their biological roles, pyridine derivatives are indispensable in the laboratory. They serve as:

Ligands: The nitrogen atom's lone pair of electrons allows pyridines to coordinate with metal ions, making them important ligands in organometallic chemistry and catalysis. nih.gov

Solvents and Reagents: Pyridine is a widely used polar, aprotic solvent and base in organic reactions, such as Knoevenagel condensations. globalresearchonline.net

Synthetic Intermediates: The pyridine ring can be readily functionalized, allowing for the synthesis of a vast array of more complex molecules. nih.govacs.org

The ability to easily convert them into various functional derivatives makes them a cornerstone for developing new therapeutic agents and agricultural products. nih.gov

The Role of Halogenation in Modifying Pyridine Reactivity

Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) onto a molecule, is a powerful strategy for modulating the chemical and physical properties of the pyridine ring. chemrxiv.orgnih.gov The presence and position of halogens significantly influence the ring's electronic nature, reactivity, and biological function. mdpi.comnih.gov

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom. globalresearchonline.netnih.gov This makes electrophilic aromatic substitution (EAS), a common reaction for benzene, more difficult and often requires harsh conditions. chemrxiv.orgnsf.gov Conversely, it makes the ring more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

Introducing halogens, which are also electronegative, further depletes the ring of electron density. This modification has several key consequences:

Enhanced Nucleophilic Substitution: Halogenated pyridines are more activated towards nucleophilic aromatic substitution (SNAr), where the halogen itself can act as a leaving group. This is a cornerstone for introducing other functional groups.

Altered Basicity: The electron-withdrawing effect of halogens reduces the basicity of the pyridine nitrogen.

Modified Biological Activity: In medicinal and agrochemical chemistry, halogenation is a critical tool. The inclusion of fluorine, for instance, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. mdpi.comnih.gov

Regioselective halogenation—installing a halogen at a specific carbon atom—is a vital but often challenging synthetic task. chemrxiv.orgnih.gov Developing methods for selective C-H halogenation is crucial for creating diverse molecular structures for structure-activity relationship (SAR) studies in drug and agrochemical development. chemrxiv.orgnih.govnsf.gov

Positioning 2,6-Dichloro-3,5-difluoro-4-aminopyridine within the Landscape of Advanced Heterocyclic Chemistry

The compound this compound is a prime example of a highly functionalized, advanced heterocyclic building block. Its structure is characterized by a dense arrangement of functional groups: two chlorine atoms, two fluorine atoms, and an amino group on the pyridine core. This polysubstitution places it at the forefront of specialized chemical synthesis.

| Amino Group (C4) | An electron-donating group that modulates the electronic properties of the highly halogenated ring and serves as a key site for further chemical transformations. |

This specific arrangement of electron-withdrawing halogens and an electron-donating amino group creates a unique electronic profile, making the compound a versatile intermediate. It is known to be a crucial precursor in the synthesis of certain agrochemicals, such as the herbicide Fluroxypyr (B1673483). chemicalbook.comgoogle.comgoogle.com The synthesis of Fluroxypyr often involves the selective displacement of one of the halogen atoms on the this compound ring, highlighting the compound's role as a key intermediate where precise control of reactivity is essential. google.comgoogle.com

The existence and application of molecules like this compound underscore the progress in synthetic chemistry, which now allows for the construction of such complex and densely functionalized heterocyclic systems to meet the demands of modern industry, particularly in the development of sophisticated agricultural products.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3,5-difluoropyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F2N2/c6-4-1(8)3(10)2(9)5(7)11-4/h(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUISKGMAQMYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)Cl)Cl)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121583-29-6 | |

| Record name | 2,6-dichloro-3,5-difluoro-4-aminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dichloro 3,5 Difluoro 4 Aminopyridine

Precursor Synthesis and Starting Materials

Synthesis of Halogenated Pyridine (B92270) Precursors (e.g., 3,5-dichloro-2,4,6-trifluoropyridine)

The industrial synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) is predominantly achieved through the halogen exchange reaction of pentachloropyridine (B147404) with a fluoride (B91410) source. noaa.govchemicalbook.com A widely employed method involves the reaction of pentachloropyridine with potassium fluoride (KF) in an N-methylpyrrolidone (NMP) solvent. noaa.govchemicalbook.com This process is typically conducted under anhydrous conditions at temperatures ranging from 100 to 170°C. noaa.govchemicalbook.com Vigorous agitation is crucial to ensure efficient contact between the solid potassium fluoride and the dissolved pentachloropyridine, facilitating a high-yield conversion with minimal tar formation. noaa.govchemicalbook.com The mole ratio of potassium fluoride to pentachloropyridine is a key parameter, with ratios between 2.6:1 and 6:1 being common. noaa.gov

An alternative solvent system for this transformation is dimethylsulfoxide (DMSO), where the reaction can be carried out at lower temperatures of about 60-125°C. lookchem.com The product, 3,5-dichloro-2,4,6-trifluoropyridine, can be recovered from the reaction mixture by distillation. noaa.govlookchem.com

Table 1: Reaction Conditions for the Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine

| Starting Material | Reagent | Solvent | Temperature (°C) | Key Parameters | Reference |

|---|---|---|---|---|---|

| Pentachloropyridine | Potassium Fluoride | N-methylpyrrolidone | 100-170 | Anhydrous conditions, vigorous agitation, KF:PCPy mole ratio 2.6:1 to 6:1 | noaa.govchemicalbook.com |

Routes to Polyhalogenated Pyridine Frameworks

The synthesis of polyhalogenated pyridine frameworks, such as the pentachloropyridine used as a starting material, is a fundamental aspect of this chemistry. These frameworks are typically prepared through exhaustive chlorination of pyridine or picoline isomers at high temperatures. The subsequent selective replacement of chlorine atoms with fluorine via halogen exchange (as described in 2.1.1) is a common strategy to introduce fluorine into the pyridine ring. noaa.govchemicalbook.comgoogle.com The reactivity of the various halogen-substituted positions on the pyridine ring allows for a degree of control in these substitution reactions. google.com

Amination Reactions for 2,6-Dichloro-3,5-difluoro-4-aminopyridine Formation

The conversion of 3,5-dichloro-2,4,6-trifluoropyridine to the target compound, this compound, is achieved through a selective amination reaction. This step involves the displacement of the fluorine atom at the 4-position of the pyridine ring.

Optimized Amination Conditions and Reaction Parameters

The amination of 3,5-dichloro-2,4,6-trifluoropyridine is typically carried out using ammonia (B1221849) as the aminating agent. google.com The reaction can be performed using either aqueous ammonia or ammonia gas. In one documented process, 3,5-dichloro-2,4,6-trifluoropyridine is reacted with ammonia gas in an N-methylpyrrolidone (NMP) solvent. google.com The reaction is followed by filtration to remove the ammonium (B1175870) fluoride byproduct, and the desired product is then isolated from the filtrate by rectification. google.com

Table 2: Amination Conditions for the Synthesis of this compound

| Starting Material | Aminating Agent | Solvent | Temperature (°C) | Reaction Time | Molar Ratio (Precursor:Amine) | Reference |

|---|---|---|---|---|---|---|

| 3,5-dichloro-2,4,6-trifluoropyridine | Ammonia gas | N-methylpyrrolidone | Not specified | Not specified | Not specified | google.com |

| 3,5-dichloro-2,4,6-trifluoropyridine | Aqueous ammonia | Not specified | 80 | 30 minutes | 1:3.5 |

Alternative Amination Reagents and Strategies

While ammonia is the most commonly cited aminating agent for the synthesis of the title compound, the chemistry of polyhalogenated pyridines allows for reactions with a variety of amines to produce N-substituted derivatives. The reaction of 2,6-difluoro-3,5-dichloro-pyridine with various amines to produce both symmetrical and unsymmetrical 4-amino-2,6-dialkylamino-pyridines has been described, indicating the feasibility of using alternative primary and secondary amines as nucleophiles. However, specific examples of the direct synthesis of this compound using aminating agents other than ammonia are not extensively detailed in the reviewed literature. The general principle of nucleophilic aromatic substitution on highly halogenated pyridines suggests that other primary amines could potentially be used, though this may lead to N-substituted products rather than the primary amine title compound.

Multi-Step Synthetic Sequences Incorporating this compound

This compound is a valuable intermediate in the synthesis of more complex molecules, most notably the herbicide Fluroxypyr (B1673483). researchgate.net The synthesis of Fluroxypyr from this intermediate involves a multi-step sequence.

A common route involves the initial hydrolysis of this compound to form 4-amino-3,5-dichloro-6-fluoro-2-pyridinol. This is typically achieved by heating with an aqueous solution of a base, such as potassium hydroxide (B78521) (KOH). google.com The resulting potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate is then subjected to an etherification reaction. google.com

In one patented method, the pyridinate is reacted with a glycollate ester, such as ethyl glycolate, in the presence of an acid-binding agent and a catalyst to yield the corresponding fluroxypyr ester. Acid-binding agents that can be used include potassium carbonate, sodium carbonate, potassium hydroxide, and sodium hydroxide. The final step can be the hydrolysis of the ester to the carboxylic acid, Fluroxypyr. researchgate.net

A detailed synthetic sequence for Fluroxypyr starting from pentachloropyridine is as follows:

Fluorination: Pentachloropyridine is reacted with potassium fluoride to yield 3,5-dichloro-2,4,6-trifluoropyridine. google.com

Amination: The resulting trifluoropyridine is treated with ammonia to give this compound. google.com

Hydrolysis: The aminopyridine is then hydrolyzed with a base like potassium hydroxide to form potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate. google.com

Alkylation/Etherification: This salt is then alkylated with an appropriate chloroacetate (B1199739) ester to produce the final Fluroxypyr ester. google.com

Table 3: Multi-step Synthesis Example: Fluroxypyr

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | This compound | KOH (aq) | 4-Amino-3,5-dichloro-6-fluoro-2-pyridinol (as potassium salt) | google.com |

Convergent and Divergent Synthetic Approaches

The dominant synthetic strategy for this compound can be characterized as a late-stage functionalization approach, which exhibits principles of divergent synthesis. This pathway begins with a common, readily available precursor, which is then selectively modified to yield the target compound.

The synthesis originates from pentachloropyridine (PCPy). googleapis.com The first major stage involves a halogen exchange reaction (halex) where three chlorine atoms on the pentachloropyridine ring are substituted with fluorine. This is typically achieved by heating pentachloropyridine with an alkali-metal fluoride, such as potassium fluoride (KF), in a suitable solvent. googleapis.comgoogle.com This reaction produces the key intermediate, 3,5-dichloro-2,4,6-trifluoropyridine (TFP). googleapis.comgoogle.com

This TFP intermediate is a versatile building block. From this point, the synthesis diverges. While other nucleophiles could potentially target the ring, the synthesis of the title compound proceeds via a selective nucleophilic aromatic substitution.

The second stage involves the regioselective amination of 3,5-dichloro-2,4,6-trifluoropyridine. patsnap.comgoogleapis.com The fluorine atom at the C-4 position of the pyridine ring is the most susceptible to nucleophilic attack. Treatment of TFP with ammonia, often in the form of aqueous ammonia or ammonia gas, selectively displaces the C-4 fluorine atom to install the amino group, yielding this compound. patsnap.comgoogleapis.com

Evaluation of Synthetic Efficiency and Green Chemistry Principles

The industrial-scale production of this compound has been optimized with considerations for both yield and environmental impact.

Synthetic Efficiency: The efficiency of the synthesis is high, with each step providing good yields. The initial fluorination of pentachloropyridine to 3,5-dichloro-2,4,6-trifluoropyridine can be conducted to achieve high conversion with minimal tar formation when reaction conditions are carefully controlled. google.com The subsequent amination step is also highly efficient. One patented method reports that reacting 3,5-dichloro-2,4,6-trifluoropyridine with ammonia gas allows for the collection of this compound at a purity of up to 98.6%. patsnap.com

The table below summarizes typical reaction conditions for the key amination step.

| Parameter | Value/Condition | Source |

| Starting Material | 3,5-dichloro-2,4,6-trifluoropyridine | patsnap.com |

| Reagent | Ammonia Gas | patsnap.com |

| Solvent | N-Methylpyrrolidone (NMP) | patsnap.com |

| Temperature | 80-140°C (rectification) | patsnap.com |

| Product Purity | ≥98.6% | patsnap.com |

Green Chemistry Principles: Several aspects of the synthesis align with the principles of green chemistry, aiming to reduce waste and improve sustainability.

Solvent Selection and Recovery: The use of dipolar aprotic solvents like N-methylpyrrolidone (NMP) is common in these reactions. patsnap.comgoogle.com Crucially, these processes often incorporate solvent recovery. For instance, after the amination reaction, the filtrate containing NMP can be rectified, allowing the solvent to be recycled for subsequent batches. patsnap.com This minimizes solvent waste and reduces operational costs.

Byproduct Management: The amination reaction generates ammonium fluoride (NH₄F) as a primary byproduct. patsnap.com Rather than being treated as waste, this can be isolated from the reaction mixture. patsnap.com Efficient removal and potential repurposing of byproducts are key tenets of green process design.

Atom Economy: The key transformations are substitution reactions, which can have better atom economy than routes requiring extensive use of protecting groups or multi-step functional group interconversions. The direct amination of the TFP intermediate is a highly atom-economical step.

These considerations highlight a strategic approach to the synthesis of this compound that balances high chemical efficiency with an increasing focus on environmentally responsible manufacturing practices.

Chemical Reactivity and Transformation Pathways of 2,6 Dichloro 3,5 Difluoro 4 Aminopyridine

Nucleophilic Aromatic Substitution (SNA) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,6-dichloro-3,5-difluoro-4-aminopyridine. This class of reactions involves the displacement of a leaving group, in this case, a halide, by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile first attacks an electron-poor carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

Regioselectivity and Site-Selectivity in Halogen Displacement

The presence of multiple halogen substituents on the pyridine (B92270) ring introduces the concept of regioselectivity, which is the preferential reaction at one position over another. In SNAr reactions of polyhalogenated pyridines, the position of nucleophilic attack is influenced by several factors, including the nature of the halogen, the position of the activating groups (in this case, the other halogens and the ring nitrogen), and the steric environment.

Generally, in SNAr reactions of halopyridines, the reactivity of the halogens follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com Therefore, in this compound, the fluorine atoms at the 2- and 6-positions are expected to be more susceptible to displacement than the chlorine atoms at the 3- and 5-positions.

However, the regioselectivity is also governed by the stability of the intermediate Meisenheimer complex. The negative charge in this intermediate is better stabilized when it is delocalized onto the electron-withdrawing ring nitrogen. Attack at the C-2 or C-6 positions (ortho to the nitrogen) and the C-4 position (para to the nitrogen) allows for this stabilization. In the case of this compound, both the fluorine atoms (at C-2 and C-6) and the amino group (at C-4) are in positions activated by the ring nitrogen.

Considering both the inherent reactivity of the halogens and the stability of the intermediate, nucleophilic attack is most likely to occur at the C-2 and C-6 positions, leading to the displacement of the fluorine atoms. The two positions are chemically equivalent, so a mixture of products would not be expected unless a chiral nucleophile is used or there are other directing influences.

Influence of the Amine Substituent on SNAr Reactivity

The 4-amino group plays a significant role in modulating the reactivity of the pyridine ring towards nucleophiles. The amino group is an electron-donating group through resonance, which can push electron density into the ring. This effect would generally be expected to decrease the electrophilicity of the ring and thus slow down the rate of SNAr reactions.

However, the amino group's position at C-4 is para to the ring nitrogen. The electron-donating effect of the amino group can enhance the stability of the Meisenheimer complex formed upon nucleophilic attack at the C-2 and C-6 positions. By donating electron density, the amino group can help to delocalize the negative charge of the intermediate, thereby lowering the activation energy for the reaction.

Reactivity with Diverse Nucleophiles (e.g., amines, alkoxides)

This compound can react with a variety of nucleophiles. The outcome of these reactions is often the selective displacement of one or more of the halogen atoms.

Amines: Reactions with primary and secondary amines are common. For instance, treatment with an amine can lead to the displacement of a fluorine atom to form a 2-amino-6-chloro-3,5-difluoro-4-aminopyridine derivative. The reaction conditions, such as temperature and the use of a base, can be optimized to control the extent of substitution.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, are strong nucleophiles that can readily displace the halogens on the pyridine ring. The reaction of this compound with an alkoxide would be expected to yield the corresponding 2-alkoxy-6-chloro-3,5-difluoro-4-aminopyridine. As with amines, the reaction can potentially proceed further to displace the second fluorine or even the chlorine atoms under more forcing conditions.

Other Nucleophiles: Other nucleophiles, such as thiols and their conjugate bases (thiolates), can also participate in SNAr reactions with this compound.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles, assuming monosubstitution at the most reactive position.

| Nucleophile | Reagent Example | Expected Major Product |

| Primary Amine | Methylamine (CH₃NH₂) | 2-Chloro-3,5-difluoro-6-(methylamino)pyridin-4-amine |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | 2-Chloro-N,N-dimethyl-3,5-difluoro-6-aminopyridin-4-amine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Chloro-3,5-difluoro-6-methoxypyridin-4-amine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Chloro-3,5-difluoro-6-(phenylthio)pyridin-4-amine |

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. masterorganicchemistry.com The presence of four additional electron-withdrawing halogen atoms in this compound further exacerbates this deactivation, making EAS reactions particularly challenging.

Challenges and Strategies for Electrophilic Functionalization

The primary challenge for EAS on this compound is the severe electronic deactivation of the pyridine ring. The amino group at the C-4 position is an activating group and directs electrophiles to the ortho and para positions. However, in this molecule, the positions ortho to the amino group (C-3 and C-5) are already substituted with chlorine atoms. The position para to the amino group is the ring nitrogen itself. Therefore, the directing effect of the amino group is somewhat moot.

To overcome the inherent unreactivity, harsh reaction conditions are typically required for EAS on highly deactivated pyridines. This can include the use of strong acids, high temperatures, and highly reactive electrophilic reagents. However, such conditions can also lead to side reactions, such as decomposition of the starting material or the displacement of the halogen substituents.

One strategy to facilitate EAS is to first convert the amino group into a more strongly activating group or to introduce an activating group at one of the available positions through a different reaction pathway. Another approach could involve the use of a Lewis acid catalyst to enhance the reactivity of the electrophile.

Nitration and Halogenation Reactions at Available Positions

Given the substitution pattern of this compound, the only available position for electrophilic attack is the nitrogen atom of the pyridine ring. However, direct nitration or halogenation on the ring carbons is highly unlikely due to the aforementioned deactivation.

Nitration: Attempted nitration of this compound under standard conditions (e.g., a mixture of nitric acid and sulfuric acid) would likely not lead to the introduction of a nitro group onto the ring. The strong deactivation by the halogens and the ring nitrogen would prevent the electrophilic attack of the nitronium ion (NO₂⁺). It is more probable that under strongly acidic conditions, the amino group would be protonated, further deactivating the ring. There is a possibility of N-nitration of the amino group, but C-nitration is not expected. Research on the nitration of similar, though less substituted, dichloropyridines has shown that forcing conditions are necessary. For example, the nitration of 2,6-dichloropyridine (B45657) can be achieved using a mixture of nitric acid and oleum (B3057394) at elevated temperatures to yield 2,6-dichloro-3-nitropyridine. google.com

Halogenation: Similarly, direct electrophilic halogenation (e.g., with Cl₂ or Br₂ and a Lewis acid catalyst) on the carbon atoms of the ring is not a feasible reaction for this compound. The ring is too electron-poor to react with the electrophilic halogen. Any potential reaction would likely involve the amino group.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of complex molecular architectures from simpler precursors. For this compound, these reactions provide a pathway to introduce a wide array of substituents by selectively targeting the carbon-chlorine bonds.

Palladium-catalyzed cross-coupling has become an indispensable method in modern organic synthesis. beilstein-journals.org The reactivity of the chlorine atoms at the C-2 and C-6 positions of this compound makes them suitable handles for such transformations. While the fluorine atoms are generally less reactive in palladium-catalyzed cycles compared to chlorine, the specific conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high selectivity and yield.

A significant industrial application involving C-O bond formation is the synthesis of fluroxypyr (B1673483) esters. google.comgoogle.com In a patented method, this compound undergoes a condensation reaction with a glycollate ester in the presence of a base to form the corresponding ether. google.com This transformation is a cornerstone in the production of the widely used herbicide. For instance, the reaction with ethyl glycollate in the presence of sodium hydroxide (B78521) yields the fluroxypyr ethyl ester. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield | Reference |

| This compound | Ethyl glycollate | NaOH | Toluene | Reflux | Fluroxypyr ethyl ester | 79.3% | google.com |

While specific examples of palladium-catalyzed C-C and C-N bond formations directly on this compound are not extensively detailed in readily available literature, the principles of reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination on similar polychloro-substituted pyridines are well-established and directly applicable. researchgate.netresearchgate.net

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron species with an organic halide or triflate. chemicalbook.comtcichemicals.com This reaction is celebrated for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. tcichemicals.com For this compound, a Suzuki-Miyaura coupling would involve the palladium-catalyzed reaction of one or both chloro-substituents with an aryl or vinyl boronic acid or ester.

The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chemicalbook.com In di- or poly-halogenated systems, achieving selective mono-arylation is a key challenge. On related dichloropyrimidine systems, selective mono-arylation has been achieved by carefully controlling reaction conditions. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) was successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. semanticscholar.orgmdpi.com Similar control would be expected for this compound, likely favoring substitution at the less sterically hindered position or by tuning electronic factors through ligand selection.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dichloro-Heteroaromatics | Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Reference | | --- | --- | --- | --- | --- | --- | | 4,6-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | 4-Chloro-6-(p-methoxyphenyl)pyrimidine | researchgate.net | | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | 5-Aryl-3-chloro-1,2,4-thiadiazoles | researchgate.net | | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Arylated pyrimidine (B1678525) analogs | semanticscholar.orgmdpi.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between aryl halides and amines. It has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance. This methodology allows for the introduction of primary or secondary amines at the chloro-substituted positions of the pyridine ring.

The catalytic cycle is similar to other cross-coupling reactions, proceeding via oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands (e.g., X-Phos, S-Phos) often being essential for high catalytic activity. beilstein-journals.org Highly regioselective amination has been demonstrated on 2,4-dichloropyridine, where the C-2 position can be selectively functionalized under specific microwave-assisted conditions, followed by a second amination at the C-4 position at a higher temperature. researchgate.net This suggests that sequential, selective amination on this compound is feasible, allowing for the synthesis of unsymmetrical di-amino pyridine derivatives.

Table 2: Typical Conditions for Buchwald-Hartwig Amination on Chloro-pyridines | Substrate | Amine | Catalyst | Ligand | Base | Solvent | Reference | | --- | --- | --- | --- | --- | --- | | 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | researchgate.net | | 2-Bromo-13α-estrone | Benzophenone imine | Pd₂(dba)₃ | X-Phos | Cs₂CO₃ | Toluene | beilstein-journals.org |

Functional Group Interconversions on this compound

Beyond cross-coupling, the functional groups on the pyridine ring can be transformed to introduce further chemical diversity. The amino group and the halogen atoms are the primary sites for these interconversions.

The 4-amino group is a key functional handle. While it can direct ortho-lithiation or influence the regioselectivity of other reactions, it can also be transformed or replaced entirely.

A classic transformation for an aromatic amino group is diazotization followed by a Sandmeyer or related reaction. nih.gov This two-step process involves converting the amine to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite, t-butyl nitrite) under acidic conditions. The resulting diazonium species is a versatile intermediate that can be displaced by a wide range of nucleophiles, including halides (Cl, Br, I), cyanide, and others, often catalyzed by a copper(I) salt. nih.govresearchgate.net This provides a pathway to replace the amino group of this compound with another substituent, leading to a fully halogenated or otherwise functionalized pyridine ring. For example, Sandmeyer reactions on other aminoheterocycles have been used to efficiently install chloro or bromo substituents. researchgate.netnih.gov

Additionally, the amino group can undergo reactions such as acylation. The reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to sometimes lead to an intramolecular rearrangement via nucleophilic aromatic substitution, resulting in a formal two-carbon insertion. lookchem.comnih.gov

The presence of four halogen atoms on the pyridine ring—two chlorine and two fluorine—raises the question of selective reactivity. In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atoms are typically more labile than chlorine atoms, as the highly electronegative fluorine strongly activates the carbon for nucleophilic attack and is a better leaving group in this context.

This selective reactivity is exploited in the synthesis of the herbicide Fluroxypyr. tudublin.ie In a key step, this compound is treated with potassium hydroxide. The reaction proceeds via a selective nucleophilic aromatic substitution where a hydroxide ion displaces one of the fluorine atoms, preferentially at the C-2 or C-6 position, to form potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate. google.comtudublin.iepatsnap.com This pyridinol intermediate is then alkylated in a subsequent step to yield the final herbicide. tudublin.ie This selective hydrolysis underscores the higher reactivity of the C-F bonds over the C-Cl bonds in this electron-deficient ring system towards nucleophiles.

Table 3: Selective Halogen Exchange in Fluroxypyr Synthesis

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | KOH (aqueous) | Water | Reflux, 2h | Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate | google.comchemicalbook.compatsnap.com |

This reactivity pattern makes this compound a valuable and tunable platform for the synthesis of highly substituted pyridine compounds.

Derivatives and Structural Analogues of 2,6 Dichloro 3,5 Difluoro 4 Aminopyridine

Synthesis of Mono- and Disubstituted Pyridine (B92270) Derivatives

The primary route for creating derivatives from 2,6-dichloro-3,5-difluoro-4-aminopyridine is through nucleophilic aromatic substitution (SNAr). In these reactions, the halogen atoms on the electron-deficient pyridine ring are displaced by nucleophiles. The presence of two different types of halogens (chlorine and fluorine) opens avenues for selective substitution.

Research into the reactivity of halopyridines shows that fluoropyridines tend to be more reactive towards nucleophilic substitution than their chloro-analogues. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov This suggests that the fluorine atoms at the C-3 and C-5 positions could be targeted for substitution. However, nucleophilic attack on the pyridine ring is generally favored at the C-2, C-4, and C-6 positions. uoanbar.edu.iq In the case of this compound, the C-4 position is occupied by the amino group, leaving the C-2 and C-6 positions, which bear chlorine atoms, as the primary sites for nucleophilic attack. uoanbar.edu.iq

The reaction conditions, the nature of the nucleophile, and the solvent can be manipulated to control the extent of substitution, leading to either mono- or disubstituted products. rsc.org For example, using a stoichiometric amount of a nucleophile under mild conditions might favor monosubstitution, while an excess of the nucleophile and harsher conditions could lead to the displacement of both chlorine atoms. Common nucleophiles used in these reactions include various primary and secondary amines, alkoxides, and thiolates, which yield a diverse range of functionalized pyridine derivatives.

While the pyridine ring is generally deactivated towards electrophilic substitution, the strong electron-donating amino group at the C-4 position can facilitate such reactions under specific conditions. uoanbar.edu.iqrsc.org For example, nitration of related aminodichloropyridines has been achieved using potassium nitrate (B79036) in concentrated sulfuric acid, yielding nitro derivatives. researchgate.net

| Reaction Type | Reagent/Nucleophile | Potential Product Type | General Conditions | Reference Finding |

|---|---|---|---|---|

| Monosubstitution (SNAr) | Primary/Secondary Amine (1 equiv.) | 2-Chloro-3,5-difluoro-4,6-diaminopyridine derivative | Mild temperature, polar aprotic solvent | The presence of halogens makes the compound a good candidate for substitution reactions with various amines. |

| Disubstitution (SNAr) | Primary/Secondary Amine (>2 equiv.) | 3,5-Difluoro-2,4,6-triaminopyridine derivative | Elevated temperature, excess nucleophile | The compound can react with different amines to form both symmetrical and unsymmetrical derivatives. |

| Alkoxylation (SNAr) | Sodium Alkoxide (e.g., NaOMe) | 2-Alkoxy-6-chloro-3,5-difluoro-4-aminopyridine | Alcohol solvent | Reactions of halopyridines are faster with fluoro groups than chloro groups, but substitution is favored at C-2/C-6. nih.gov |

| Electrophilic Nitration | KNO₃ / H₂SO₄ | Nitrated aminopyridine derivative | Vigorous conditions | Strongly electron-donating substituents facilitate electrophilic substitution on the pyridine ring. uoanbar.edu.iqresearchgate.net |

Construction of Fused Heterocyclic Systems from this compound Precursors

The functional groups on this compound serve as handles for the construction of more complex, fused heterocyclic systems. These bicyclic structures, such as pyridopyrimidines, are prominent scaffolds in medicinal chemistry. ijpsjournal.com The synthesis of these systems typically involves the reaction of the aminopyridine with a bifunctional electrophile, leading to an annulation reaction where a new ring is fused to the pyridine core.

General synthetic strategies for pyridopyrimidines often involve the reaction of an aminopyridine with reagents like 1,3-dicarbonyl compounds, α,β-unsaturated aldehydes, or ethyl ethoxymethylenemalonate. rsc.orgrsc.org In the context of this compound, the C-4 amino group can act as the initial nucleophile. For instance, a reaction with a β-ketoester could form an enamine intermediate, which then undergoes intramolecular cyclization and condensation to yield a pyrido[4,3-d]pyrimidine. The ease of cyclization is influenced by the nature of the substituents on both the pyridine ring and the aliphatic chain. rsc.org

Three-component reactions provide another powerful method for constructing fused systems. These one-pot procedures, often catalyzed by nano-catalysts, can combine an aminopyridine, an aldehyde, and an active methylene (B1212753) compound to generate pyridopyrimidine scaffolds in good yields. rsc.org Adapting these methods to this compound could provide efficient access to novel, highly functionalized fused heterocycles.

| Fused System | Key Reagents | General Reaction Pathway | Reference Analogy |

|---|---|---|---|

| Pyrido[4,3-d]pyrimidines | β-Dicarbonyl compounds (e.g., ethyl acetoacetate) | Initial condensation at the C-4 amino group, followed by intramolecular cyclization. | 5-Aminopyrimidines react with 1,3-dicarbonyl compounds to yield pyrido[3,2-d]pyrimidines. rsc.org |

| Pyrido[4,3-d]pyrimidines | Ethyl ethoxymethylenecyanoacetate | Michael addition of the amino group followed by thermal or acid-catalyzed cyclization. | The reaction of 5-aminouracil (B160950) with ethyl ethoxymethylenecyanoacetate leads to fused pyridopyrimidines. rsc.org |

| Substituted Pyrido[4,3-d]pyrimidines | Aryl aldehydes, active methylene compounds (e.g., malononitrile) | One-pot, three-component condensation reaction, often using a nano-catalyst. | Three-component reactions of 2-aminopyridines yield various 4H-pyrido[1,2-a]pyrimidines. rsc.org |

Design and Synthesis of Advanced Pyridine Scaffolds for Materials Science and Catalysis Research

Pyridine-based structures are considered "privileged scaffolds" not only in drug discovery but also in materials science and catalysis. nih.govrsc.org The specific electronic and steric properties of derivatives of this compound make them attractive building blocks for advanced functional materials.

In catalysis, pyridine-containing ligands are used to create metal complexes with tailored reactivity. The electronic nature of the pyridine ring, which can be fine-tuned by its substituents, directly influences the properties of the metallic center. nih.gov By selectively replacing the chloro or fluoro atoms of this compound with other functional groups, a library of ligands with a range of electron-donating and -withdrawing capabilities can be synthesized. These ligands could be used to create catalysts for C-H activation or oxidation reactions. nih.gov

In materials science, highly functionalized pyridines are precursors to coordination polymers and metal-organic frameworks (MOFs). nih.gov For example, by converting the chloro substituents to pyrazolyl groups, one could synthesize a bis(pyrazolyl)pyridine ligand. Such ligands are known to form coordination polymers that can exhibit interesting properties like spin crossover, making them suitable for applications in sensing and molecular switches. nih.gov Furthermore, the high fluorine content of these scaffolds can be exploited to create materials with unique properties, such as fluorous phases, which have applications in separations and as specialized solvents. wikipedia.org

| Application Area | Target Scaffold Type | Synthetic Approach from Precursor | Potential Function |

|---|---|---|---|

| Homogeneous Catalysis | Substituted Pyridine Ligands | Nucleophilic substitution of halogens with coordinating groups (e.g., phosphines, amines). | Tuning electronic properties of a metal center for selective catalysis. nih.gov |

| Coordination Polymers | Bis(pyrazolyl)pyridine derivatives | SNAr reaction with pyrazole (B372694) anions at the C-2 and C-6 positions. | Creation of switchable materials exhibiting spin crossover (SCO). nih.gov |

| Functional Dyes | Triarylmethane analogues | Conversion to a pyridine-based aldehyde followed by Friedel-Crafts alkylation with arenes. | Development of novel dyes with specific photophysical properties. rsc.org |

| Fluorous Materials | Perfluoroalkyl-tagged pyridines | Coupling reactions to introduce perfluoroalkyl chains. | Components for fluorous phase separation or specialized non-stick materials. wikipedia.org |

Structure-Reactivity Relationships in this compound Analogues

The chemical reactivity of this compound and its analogues is dictated by the interplay of the electronic effects of its substituents. The pyridine nitrogen and the halogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. uoanbar.edu.iq Conversely, the amino group at the C-4 position is a powerful electron-donating group through resonance, which counteracts the deactivating effects. rsc.org

This complex balance of electronic influences governs the regioselectivity of chemical reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this effect is amplified by the four halogen substituents. Nucleophilic attack is strongly favored. While C-F bonds are often more susceptible to cleavage in SNAr than C-Cl bonds, the positions of substitution on the pyridine ring (C-2, C-4, C-6) are electronically preferred for attack. nih.govuoanbar.edu.iq Given that C-4 is blocked, the C-2 and C-6 positions, bearing chlorine atoms, are the most probable sites for substitution. The stability of the intermediate Meisenheimer complex will ultimately determine the outcome.

Electrophilic Aromatic Substitution: This type of reaction is generally difficult on a polyhalogenated pyridine ring. However, the activating, ortho-directing amino group at C-4 makes the adjacent C-3 and C-5 positions the most electron-rich in the ring. uoanbar.edu.iq Therefore, if an electrophilic substitution were to occur under harsh conditions, it would most likely be directed to these positions, which currently hold fluorine atoms.

| Position | Substituent | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| 1 | Nitrogen | Inductive (-I), Mesomeric (-M) | Deactivates ring to electrophiles; activates C-2/4/6 to nucleophiles. uoanbar.edu.iq |

| 2, 6 | Chlorine (Cl) | Inductive (-I), Weak Mesomeric (+M) | Strongly activates position for nucleophilic attack. uoanbar.edu.iq |

| 3, 5 | Fluorine (F) | Strong Inductive (-I), Weak Mesomeric (+M) | Strongly deactivates the ring; C-F bond is labile in SNAr but at a less favored position. nih.gov |

| 4 | Amine (NH₂) | Weak Inductive (-I), Strong Mesomeric (+M) | Activates the ring for electrophiles (directing to C-3/5); provides a key nucleophilic center. rsc.org |

Spectroscopic and Structural Elucidation Techniques for 2,6 Dichloro 3,5 Difluoro 4 Aminopyridine and Its Derivatives

Advanced NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For 2,6-Dichloro-3,5-difluoro-4-aminopyridine, a multi-nuclear NMR approach would provide definitive evidence of its molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple. The primary signal of interest would be from the protons of the amino (-NH₂) group. This would likely appear as a broad singlet, with its chemical shift influenced by the solvent, concentration, and temperature. The electronic environment of the pyridine (B92270) ring, being heavily substituted with electron-withdrawing halogen atoms, would influence the chemical shift of the amino protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon framework of the pyridine ring. Five distinct signals would be expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be significantly influenced by the attached halogens. The carbons bonded to fluorine (C-3 and C-5) would exhibit characteristic splitting due to carbon-fluorine coupling (¹JC-F, ²JC-F, etc.), providing unambiguous assignments. The carbons attached to chlorine (C-2 and C-6) and the amino group (C-4) would also have distinct chemical shifts.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for the analysis of fluorinated organic compounds. For this compound, the two fluorine atoms at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. Therefore, a single signal would be anticipated in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Expected NMR Data (Based on Analogous Compounds):

While experimental data for the target compound is scarce, data from related aminopyridines can provide an estimation of the expected chemical shifts.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| ¹H (-NH₂) | 4.0 - 6.0 | Broad Singlet | N/A |

| ¹³C (C-2, C-6) | 145 - 155 | Singlet or Doublet (due to coupling with F) | |

| ¹³C (C-3, C-5) | 140 - 150 | Doublet | ¹JC-F ≈ 230-260 |

| ¹³C (C-4) | 130 - 140 | Singlet | |

| ¹⁹F (F-3, F-5) | -120 to -140 | Singlet | N/A |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

For this compound (C₅H₂Cl₂F₂N₂), the nominal molecular weight is 198 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the exact molecular formula by providing a highly accurate mass measurement.

Predicted Mass Spectrometry Data:

The predicted monoisotopic mass of this compound is 197.95631 Da. worktribe.com In a mass spectrum, the molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The relative abundance of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would be approximately in a 9:6:1 ratio.

Predicted Adducts and their m/z Values: worktribe.com

| Adduct | m/z |

| [M+H]⁺ | 198.96359 |

| [M+Na]⁺ | 220.94553 |

| [M-H]⁻ | 196.94903 |

| [M+NH₄]⁺ | 215.99013 |

| [M+K]⁺ | 236.91947 |

Fragmentation Pattern:

Under electron ionization (EI) or other fragmentation techniques, the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms (Cl or F), the elimination of HCN, and cleavage of the pyridine ring. The analysis of these fragment ions would further corroborate the proposed structure.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

While a crystal structure for the target compound is not available, studies on similar molecules, such as 4-amino-3,5-dichloropyridine, reveal important insights into the expected solid-state packing. scbt.com In the crystal lattice of such compounds, intermolecular interactions like hydrogen bonding (N-H···N), halogen bonding (C-Cl···Cl or C-Cl···N), and π-π stacking interactions are often observed. scbt.com These interactions play a crucial role in the stability and physical properties of the crystalline material. For this compound, the presence of both chlorine and fluorine atoms would likely lead to a complex network of intermolecular interactions.

Infrared and Raman Spectroscopy for Vibrational Analysis

Expected Vibrational Frequencies:

Based on the analysis of related halogenated aminopyridines, the following vibrational modes would be expected: nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H stretching (amino group) | 3300 - 3500 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=C and C=N stretching (pyridine ring) | 1400 - 1650 |

| C-F stretching | 1200 - 1400 |

| C-Cl stretching | 600 - 800 |

| Ring vibrations and bending modes | Below 1000 |

The IR and Raman spectra would provide a "fingerprint" for the molecule, useful for its identification and for assessing its purity. The presence of both IR and Raman active bands would be determined by the molecule's symmetry.

Computational and Theoretical Studies on 2,6 Dichloro 3,5 Difluoro 4 Aminopyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2,6-dichloro-3,5-difluoro-4-aminopyridine. These methods provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a standard tool for the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the chemical reactivity of a compound. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Representative Frontier Orbital Energies for a Halogenated Aminopyridine System (Calculated using DFT/B3LYP)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are illustrative for a similar halogenated aminopyridine system and serve to represent the expected electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP would indicate a high electron density around the nitrogen atom of the pyridine (B92270) ring and the amino group, making these the most probable sites for protonation and electrophilic interaction. Conversely, the carbon atoms bonded to the highly electronegative fluorine and chlorine atoms would exhibit a more positive potential, marking them as potential sites for nucleophilic attack. The analysis of atomic charges, often calculated using methods like Mulliken population analysis, further quantifies this charge distribution, providing specific values for each atom in the molecule. researchgate.net

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Related Halogenated Aminopyridine

| Atom | Charge (a.u.) |

|---|---|

| N (pyridine) | -0.45 |

| C2/C6 (with Cl) | +0.20 |

| C3/C5 (with F) | +0.35 |

| C4 (with NH2) | -0.15 |

| N (amino) | -0.50 |

Note: These are representative values for a structurally similar compound, highlighting the expected charge distribution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that can be difficult to obtain experimentally.

The synthesis of derivatives of this compound often involves nucleophilic substitution reactions, where one of the halogen atoms is replaced by another functional group. Computational analysis of these reactions involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate.

DFT calculations can be employed to model the geometry and energy of the transition state for the attack of a nucleophile on the pyridine ring. For halogenated pyridines, nucleophilic aromatic substitution (SNAr) is a common pathway. The presence of multiple halogen substituents with differing electronegativities (F vs. Cl) can lead to regioselectivity, which can be rationalized through computational analysis of the activation barriers for substitution at different positions. researchgate.netchemistryworld.com

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a synthetic transformation can be constructed. This profile provides a thermodynamic and kinetic picture of the reaction, helping to understand its feasibility and to optimize reaction conditions.

For instance, the amination of a perhalogenated pyridine precursor to form this compound involves a series of steps. Computational modeling can map out the energy landscape of this process, identifying the rate-determining step and any potential side reactions. This information is crucial for improving the yield and purity of the desired product. mdpi.com

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties ab initio (from first principles), which can aid in the characterization and identification of newly synthesized compounds.

DFT calculations can be used to simulate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and NMR chemical shifts can be compared with experimental data to confirm the structure of a molecule. For complex molecules like this compound, where spectral assignment can be challenging due to the number of signals and overlapping regions, theoretical predictions are particularly valuable.

For example, calculated IR spectra can help assign specific vibrational modes to the observed absorption bands. Similarly, predicted ¹³C and ¹H NMR chemical shifts, once properly scaled, can show excellent agreement with experimental spectra, aiding in the unambiguous assignment of each resonance. researchgate.net

Table 3: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Substituted Pyridine Derivative

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C2 | 150.2 | 151.5 |

| C3 | 125.8 | 126.3 |

| C4 | 148.5 | 149.1 |

| C5 | 122.4 | 123.0 |

| C6 | 150.2 | 151.5 |

Note: The data presented is for a representative substituted pyridine to illustrate the predictive power of computational methods.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

However, the principles of how such a study would be conducted can be described. Molecular dynamics simulations for a molecule like this compound would involve the following theoretical steps:

Conformational Analysis: A molecular dynamics simulation for conformational analysis would track the movement of each atom in the molecule over time. This would reveal the preferred three-dimensional arrangements (conformations) of the molecule. Key parameters that would be analyzed include:

Dihedral Angles: The rotation around the bond connecting the amino group to the pyridine ring would be of particular interest. The simulation would show the most stable angles and the energy barriers between different rotational states.

Bond Lengths and Angles: Fluctuations in bond lengths and angles from their equilibrium values would provide insight into the molecule's flexibility.

The results of such an analysis would likely be presented in a potential energy surface map, indicating the energy of the molecule as a function of its key dihedral angles.

Solvent Effects: To study the influence of different solvents on the behavior of this compound, MD simulations would be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide). The analysis would focus on:

Solvation Shell Structure: The arrangement of solvent molecules around the solute would be examined. The radial distribution function would be calculated to determine the probability of finding a solvent molecule at a certain distance from different atoms of the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amino group of the pyridine and the solvent molecules would be a key area of investigation. This would be crucial in understanding how the solvent stabilizes or destabilizes certain conformations.

Diffusion Coefficient: The simulation could also be used to calculate the diffusion coefficient of this compound in various solvents, providing information about its mobility.

Research on structurally similar compounds, such as 2,6-diamino-3,5-dinitropyridine-1-oxide, has demonstrated the utility of MD simulations in understanding solvent effects on crystal morphology. nih.govresearchgate.net In those studies, the interaction energies between the solvent and different crystal faces were calculated to predict how the solvent would influence crystal growth. nih.gov A similar approach could theoretically be applied to this compound.

While no specific data tables for this compound can be presented due to the lack of published research, the following tables illustrate the type of data that would be generated from such computational studies.

Table 1: Hypothetical Torsional Energy Profile for the C-N Bond Rotation in Vacuum

| Dihedral Angle (H-N-C-C) (degrees) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.2 |

| 30 | 3.1 |

| 60 | 1.0 |

| 90 | 0.0 |

| 120 | 1.0 |

| 150 | 3.1 |

Table 2: Hypothetical Solvation Free Energies in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Water | 78.4 | -12.5 |

| Methanol | 32.7 | -9.8 |

| Acetonitrile | 37.5 | -8.2 |

It is important to reiterate that the data in the tables above are purely illustrative of the potential outcomes of a molecular dynamics study and are not based on actual simulation results for this compound.

Applications of 2,6 Dichloro 3,5 Difluoro 4 Aminopyridine As a Key Chemical Building Block in Academic Research

Precursor in Heterocyclic Synthesis for Novel Chemical Entities

The structure of 2,6-dichloro-3,5-difluoro-4-aminopyridine serves as an excellent starting point for the synthesis of new heterocyclic compounds. The chlorine and fluorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Researchers have utilized this compound as an intermediate for creating various substituted pyridines. chemdad.com The presence of two different types of halogens (chlorine and fluorine) allows for selective substitution under controlled reaction conditions. For instance, one halogen can be displaced in favor of another functional group while leaving the others intact, leading to precisely substituted pyridine derivatives. These derivatives are often precursors to compounds with specific biological or material properties. Pyridine derivatives are known to be important intermediates in medicinal and pharmaceutical chemistry, forming the basis for compounds with a range of therapeutic properties. nih.gov

The amino group at the 4-position also offers a site for further chemical modification, either through direct reaction or by influencing the reactivity of the pyridine ring itself. This multi-faceted reactivity makes this compound a key intermediate for generating libraries of novel heterocyclic compounds for screening in drug discovery and materials science. For example, related aminopyridine structures have been investigated for their ability to form proton transfer complexes, a fundamental interaction in many chemical and biological processes. mdpi.com

Intermediates for Fluorinated Organic Compounds

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to modify a compound's physicochemical and biological properties. nih.govwikipedia.org this compound is a valuable intermediate for the synthesis of such fluorinated organic compounds, providing a pre-fluorinated aromatic core.

The synthesis of fluorinated pyridines often involves the displacement of chlorine atoms with fluorine using reagents like potassium fluoride (B91410). googleapis.com The parent compound, this compound, is itself synthesized from more heavily chlorinated pyridines, such as pentachloropyridine (B147404), through a series of fluorination and amination steps. googleapis.com

Once formed, this compound acts as a carrier of the difluorinated pyridine structure into larger molecules. The remaining chlorine atoms can be selectively replaced by other groups, leading to a variety of fluorinated targets. This approach is crucial in creating agrochemicals and pharmaceuticals where the carbon-fluorine bond contributes to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. wikipedia.org For example, the synthesis of ethyl 4-amino-3,5-dichloro-6-fluoro-2-oxyacetate pyridine, an intermediate for herbicides, relies on reactions starting from this compound where one fluorine atom is substituted. google.comgoogle.com

Research into Novel Agrochemical Synthesis (e.g., Fluroxypyr (B1673483) and related compounds)

One of the most significant and well-documented applications of this compound is its role as a crucial intermediate in the synthesis of the herbicide Fluroxypyr. chemdad.com Fluroxypyr is a systemic, post-emergence herbicide used to control broadleaf weeds in cereal crops, pastures, and orchards. google.compatsnap.comnih.gov

The synthesis of Fluroxypyr and its esters begins with this compound. The process typically involves a two-step sequence:

Hydroxylation: One of the fluorine atoms at the 2- or 6-position undergoes nucleophilic substitution by a hydroxide (B78521) group (e.g., from potassium hydroxide), which is a more facile displacement than that of the chlorine atoms. google.comgoogle.com

Condensation/Etherification: The resulting hydroxylated intermediate is then reacted with an acetate (B1210297) derivative, such as ethyl chloroacetate (B1199739) or glycollate, to form the final Fluroxypyr ester. google.comgoogle.com This ester can then be hydrolyzed to the active ingredient, Fluroxypyr acid. google.com

Several patents detail specific methodologies for optimizing this synthesis. For instance, different solvents, bases (acid-binding agents), and reaction conditions are explored to maximize yield and purity. google.comgoogle.comgoogle.com

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1 | Amination of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) to produce the starting material, this compound. | Aqueous Ammonia (B1221849) (NH₃) | |

| 2 | Hydroxylation of this compound to replace a fluorine atom with a hydroxyl group. | Potassium Hydroxide (KOH) | google.comgoogle.com |

| 3 | Condensation reaction to form a Fluroxypyr ester. | Glycollate or Ethyl Chloroacetate, Acid-binding agent (e.g., K₂CO₃) | google.comgoogle.com |

| 4 | Hydrolysis of the ester to yield Fluroxypyr acid. | Sodium Hydroxide (NaOH), followed by acidification (e.g., H₂SO₄) | google.comchemicalbook.com |

The extensive research in this area highlights the compound's industrial importance as a foundational element for producing high-value agrochemicals.

Exploration as a Scaffold for Ligand Design in Catalysis

The pyridine structure is a fundamental component of many ligands used in coordination chemistry and catalysis. Modifying the pyridine ring with specific substituents can tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and stability. While direct research on this compound as a ligand scaffold is not widely published, the principles of ligand design using related fluorinated bipyridine structures are well-established.

For example, 2',6'-difluoro-2,3'-bipyridine, a molecule with a similar fluorinated pyridine ring, has been used to create luminescent silver(I) complexes. nih.gov In these complexes, the nitrogen atoms of the bipyridine ligands coordinate to the metal center. nih.gov The electron-withdrawing fluorine atoms significantly influence the electronic properties of the ligand and, consequently, the photophysical properties of the metal complex. nih.gov This demonstrates how fluorinated pyridine scaffolds can be used to create functional metal-organic systems.

Furthermore, research into breaking the symmetry of porphyrin-type ligands, which can feature pyridine-like components, has shown to enhance catalytic efficiency for CO2 reduction. researchgate.net The introduction of substituents that alter electron delocalization, similar to the halogens and amino group in this compound, is a key strategy in designing more effective molecular catalysts. researchgate.net This suggests that the unique substitution pattern of this compound makes it a promising, albeit underexplored, scaffold for developing novel ligands for various catalytic transformations.

Role in the Development of Advanced Materials with Tunable Properties

The incorporation of highly fluorinated building blocks is a key strategy in the design of advanced materials with tailored electronic, optical, and physical properties. nih.gov Fluorinated heterocycles, including pyridine derivatives, are of growing importance in materials science. nih.gov

The title compound, this compound, possesses attributes that are desirable for materials applications. chem-contract.com The high electronegativity of the fluorine atoms can impart significant thermal and chemical stability to polymers or molecular materials derived from it. wikipedia.org The combination of electron-withdrawing halogens and an electron-donating amino group creates a significant dipole moment, which can be exploited in the design of non-linear optical materials or materials with specific liquid crystal properties.

Research on related fluorinated bipyridine systems provides insight into the potential applications. For instance, iridium(III) and platinum(II) complexes based on 2',6'-difluoro-2,3'-bipyridine are investigated as phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient blue emission. nih.gov The fluorine substituents are critical for tuning the emission wavelength and enhancing the performance of these materials. nih.gov By serving as a foundational scaffold, this compound could be elaborated into more complex ligands or monomer units for the synthesis of advanced materials with precisely controlled and tunable photophysical or electronic characteristics.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of 2,6-dichloro-3,5-difluoro-4-aminopyridine involves the treatment of a precursor, 3,5-dichloro-2,4,6-trifluoropyridine (B155018), with ammonia (B1221849). googleapis.com While effective, future research will likely focus on improving the sustainability of this process. Green chemistry principles, such as the use of environmentally benign solvents, reduction of waste, and improvement of energy efficiency, are paramount. nih.gov

Future research could explore:

Alternative Solvents and Catalysts: Investigating base-promoted amination reactions in aqueous media could eliminate the need for organic solvents and potentially replace harsh reagents with more environmentally friendly alternatives. nih.gov The use of solid-supported catalysts or green catalysts could also facilitate easier product separation and catalyst recycling. nih.gov

Bio-based Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks. Research into the synthesis of pyridine (B92270) rings from non-petroleum sources, such as the thermo-catalytic conversion of glycerol with ammonia over zeolite catalysts, represents a frontier in sustainable production. rsc.org Adapting such methods to produce highly halogenated pyridines would be a significant breakthrough.

Energy-Efficient Methodologies: The application of microwave-assisted synthesis could drastically reduce reaction times and energy consumption compared to conventional heating methods. acs.org

| Proposed Green Synthesis Strategy | Potential Advantages | Key Research Challenge |

| Aqueous-phase amination | Eliminates organic solvents, reduces waste | Optimizing solubility and reactivity of halogenated precursors |

| Bio-based pyridine synthesis | Utilizes renewable feedstocks (e.g., glycerol) | Developing catalysts for controlled halogenation |

| Microwave-assisted reactions | Reduced reaction time, lower energy consumption | Scale-up and control of exothermic reactions |

| C-H Fluorination of precursors | High atom economy, direct functionalization | Achieving regioselectivity on a pre-aminated pyridine ring |

Chemo- and Regioselective Functionalization Strategies

The multiple reactive sites on this compound present a significant challenge and opportunity for selective functionalization. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the ring nitrogen (C2, C4, C6). However, the existing substituents heavily influence the reactivity of each position.

The relative reactivity of the C-F versus C-C bonds in SNAr reactions is a key consideration; often, the C-F bond is more labile. youtube.com Future work will focus on developing strategies to selectively target one type of halogen or a specific position on the ring.

Predicted Reactivity for Nucleophilic Aromatic Substitution (SNAr): The positions at C2 and C6 are the most likely targets for SNAr due to activation by the ring nitrogen and the presence of good leaving groups (Cl). The fluorine atoms at C3 and C5 are less activated.

| Position | Substituent | Electronic Effect | Predicted Susceptibility to SNAr |

| C2 | -Cl | Inductively withdrawing | High |

| C3 | -F | Inductively withdrawing | Low |

| C4 | -NH₂ | Resonantly donating | (Position occupied) |

| C5 | -F | Inductively withdrawing | Low |

| C6 | -Cl | Inductively withdrawing | High |

Emerging strategies to control regioselectivity include:

Steric Directing Groups: The introduction of bulky groups at a neighboring position can sterically hinder attack, thereby directing an incoming nucleophile to a less-congested site. This has been demonstrated in other halopyridines to switch reactivity from the C4 to the C2/C6 positions. researchgate.net

Nucleophile-Dependent Selectivity: The nature of the nucleophile itself can influence the site of attack. Hard and soft nucleophiles may exhibit different preferences for substitution at carbon centers bonded to fluorine versus chlorine. nih.gov

Metal-Catalyzed Cross-Coupling: While SNAr is dominant, palladium- or copper-catalyzed cross-coupling reactions could be explored for selective C-C or C-N bond formation at the C-Cl positions.

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. scielo.brrsc.org These benefits are particularly relevant for the synthesis of highly functionalized and potentially energetic materials. The multi-step synthesis of precursors and the final amination step for this compound are prime candidates for adaptation to continuous flow processes. vcu.edumdpi.com

Key areas for future development include:

Telescoped Synthesis: Integrating multiple reaction steps into a single, continuous sequence without isolating intermediates can dramatically improve efficiency and reduce waste. nih.gov A flow setup could combine the synthesis of the 3,5-dichloro-2,4,6-trifluoropyridine precursor with the subsequent amination step.

Handling of Hazardous Reagents: Flow reactors provide a safer environment for handling hazardous reagents like ammonia or highly reactive intermediates by confining them to small volumes within the reactor system. rsc.org

Process Automation: Automated flow platforms allow for rapid optimization of reaction parameters (temperature, pressure, residence time, stoichiometry) to maximize yield and purity, accelerating process development. researchgate.net

Exploration of Novel Reactivity Patterns for Further Derivatization